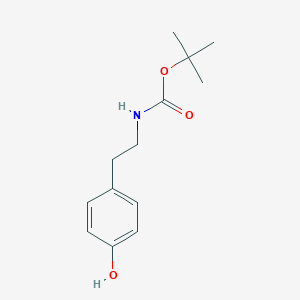

N-Boc-tyramine

Description

The exact mass of the compound Tert-butyl 4-hydroxyphenethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNOTKMMDBWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474147 | |

| Record name | Boc-Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64318-28-1 | |

| Record name | Boc-Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)tyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-tyramine chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-tyramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a key intermediate in pharmaceutical and chemical research. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine of tyramine enhances the compound's stability and modulates its reactivity, making it a versatile building block in organic synthesis.[1] This document details the physicochemical properties, stability profile, and relevant experimental protocols for this compound, serving as an essential resource for professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound, systematically named tert-butyl (4-hydroxyphenethyl)carbamate, is an off-white to pale beige solid at room temperature.[1][2] The introduction of the Boc group significantly alters the properties of the parent molecule, tyramine, primarily by increasing its lipophilicity and rendering the amine nucleophilicity inert under many reaction conditions.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference. These values are critical for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 237.29 g/mol | [1][2][3] |

| Melting Point | 70 - 75 °C | [1][2][4][5] |

| Boiling Point | 395.7 ± 25.0 °C (Predicted) | [2][5] |

| Appearance | Off-white to pale beige solid/powder | [1][2] |

| Purity | ≥97% | [1][4] |

| Predicted pKa | 10.01 ± 0.15 | [2] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Spectroscopic Data

| Analysis | Data | Source(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 2.70 (t, J=7.9 Hz, 2H), 3.33 (m, 2H), 4.60 (br s, 1H), 6.02 (br s, 1H), 6.77 (d, J=8.3 Hz, 2H), 7.01 (d, J=8.3 Hz, 2H) | [2] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 28.84, 35.64, 42.49, 80.15, 115.97, 130.18, 130.50, 155.38, 156.84 | [2] |

| Infrared (KBr, cm⁻¹) | 3378.9 (-OH), 1686.6 (C=O) | [2] |

| UV-Vis (CH₂Cl₂, λmax/nm) | 277 (ε=1803) | [2] |

Chemical Stability and Reactivity

The stability of this compound is a key feature for its application in multi-step synthesis. The Boc group is known for its robustness under a variety of conditions, yet it can be removed selectively when required.

General Stability : The product is chemically stable under standard ambient conditions (room temperature). The Boc group offers excellent stability against catalytic hydrogenation and is extremely resistant to basic or nucleophilic reaction conditions.[6]

Acid Sensitivity : The primary vulnerability of the N-Boc group is its lability under acidic conditions.[6] Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, efficiently cleaves the carbamate to release the free amine.[6][7] Care must be taken during purification, especially with reversed-phase chromatography using TFA as a mobile phase modifier. While short exposure to 0.1% TFA may be tolerated, prolonged exposure or concentration from acidic solutions, particularly with heat, can lead to significant deprotection.[8]

Thermal Stability : While generally stable at room temperature, the N-Boc group can undergo thermal deprotection at elevated temperatures.[9] Studies have shown thermal removal of Boc groups in solvents like trifluoroethanol (TFE) or methanol at temperatures of 150 °C and above.[9] In some cases, heating to 110 °C in a solvent like HMPA has resulted in the loss of the Boc group.[8]

Storage and Handling : Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Source(s) |

| Temperature | Room Temperature | [1][2] |

| Atmosphere | Sealed in a dry environment | [2] |

| Light | Keep in a dark place | [2] |

| Container | Tightly closed container | |

| Hazard Class | Combustible Solid |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting.

Synthesis of this compound

This protocol describes the protection of the primary amine of tyramine using di-tert-butyl dicarbonate (Boc₂O).

Materials :

-

Tyramine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Distilled water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure :

-

Dissolve tyramine hydrochloride (1.0 g, 5.76 mmol, 1 equiv.) in a solvent mixture of dioxane (25 mL) and distilled water (12 mL).[2]

-

Add a 10 mL aqueous solution of NaOH (0.46 g, 11.5 mmol). Stir the mixture for 10 minutes.[2]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.26 g, 5.76 mmol, 1 equiv.).[2]

-

Stir the reaction mixture overnight at room temperature under an argon atmosphere.[2]

-

Remove the dioxane by evaporation under reduced pressure.[2]

-

Add 40 mL of ethyl acetate (EtOAc) to the remaining aqueous phase.[2]

-

Adjust the pH of the aqueous phase to 7-8 with a 1 M HCl solution.[2]

-

Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc (2 x 15 mL).[2]

-

Combine all organic phases and dry with anhydrous Na₂SO₄.[2]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.[2]

Purification by Column Chromatography

This protocol provides a general method for purifying the crude this compound.

Materials :

-

Crude this compound

-

Silica gel (60-120 mesh) or Alumina (Al₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Thin-layer chromatography (TLC) plates and chamber

Procedure :

-

Sample Preparation : Dissolve the crude product in a minimal amount of dichloromethane.

-

Column Packing : Prepare a chromatography column with either silica gel or alumina as the stationary phase, packed using a slurry method with the initial eluent (e.g., Hexane/CH₂Cl₂ mixture).

-

Loading : Carefully load the dissolved crude product onto the top of the packed column.

-

Elution : Elute the column with a solvent system. A reported system is a mixture of dichloromethane and hexane (CH₂Cl₂/Hex, 85:15) for an alumina column.[2] The polarity can be gradually increased as needed.

-

Monitoring : Collect fractions and monitor the separation using TLC to identify the fractions containing the pure product.

-

Concentration : Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.[2]

Mandatory Visualization

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Stability profile and deprotection pathways of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 64318-28-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. N-Boc-酪胺 CAS#: 64318-28-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc-Tyramine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of N-Boc-tyramine, a critical intermediate in pharmaceutical and organic synthesis. It details the physicochemical properties, experimental protocols for its synthesis and deprotection, and its application in the development of bioactive molecules. Furthermore, this guide explores the signaling pathways influenced by tyramine derivatives, offering insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound, also known as N-(tert-Butoxycarbonyl)-4-hydroxyphenethylamine, is a protected form of tyramine, a naturally occurring monoamine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in complex syntheses.

| Property | Value | Reference |

| CAS Number | 64318-28-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 237.29 g/mol | [1][2][3][5] |

| Appearance | Off-white to slight yellow powder | [1] |

| Melting Point | 70 - 75 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis and Deprotection of this compound

The synthesis of this compound is a straightforward and high-yielding process involving the protection of the primary amine of tyramine. The subsequent removal of the Boc group is a critical step to liberate the amine for further reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable three-step synthesis of a tyramine derivative where the first step is the N-Boc protection of tyramine.[1]

Materials:

-

Tyramine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Magnetic stir bar

-

Round bottom flask

Procedure:

-

To a 100 mL round bottom flask equipped with a magnetic stir bar, add tyramine (1.0 molar equivalent).

-

Dissolve the tyramine in anhydrous tetrahydrofuran (12.5 mL per gram of tyramine) using sonication.

-

Add solid di-tert-butyl dicarbonate (1.0 molar equivalent) to the solution at room temperature in one portion.

-

Add triethylamine (1.0 molar equivalent) to the reaction mixture in one portion via a syringe.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Experimental Protocols: Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.

Method 1: Trifluoroacetic Acid (TFA) Deprotection [1]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round bottom flask

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution at room temperature with stirring. Carbon dioxide gas evolution is typically observed.

-

Stir the mixture for 1 hour.

-

Remove the solvent and excess TFA by rotary evaporation to yield the deprotected tyramine as a TFA salt.

Method 2: Green Deprotection using Water [2]

This environmentally friendly protocol utilizes water at elevated temperatures to remove the Boc group.

Materials:

-

N-Boc-amine

-

Deionized water

-

Round bottom flask

Procedure:

-

Dissolve the N-Boc-amine (1 mmol) in deionized water (1 mL) in a round-bottomed flask.

-

Stir the solution and heat to 90-100 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12 minutes.

-

Cool the reaction to room temperature and add dichloromethane (5 mL) for workup.

Method 3: Oxalyl Chloride in Methanol [7]

This mild method is suitable for a variety of N-Boc protected compounds.

Materials:

-

N-Boc protected compound

-

Methanol (MeOH)

-

Oxalyl chloride

Procedure:

-

Dissolve the N-Boc starting material (50 mg) in methanol (3 mL) in a dry round bottom flask and stir for 5 minutes at room temperature.

-

Add oxalyl chloride (3 equivalents) directly to the solution. An increase in temperature may be observed.

-

Stir the reaction mixture for up to 4 hours, monitoring by TLC.

References

- 1. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of N-Boc-Tyramine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-tyramine (N-Boc-tyramine), a critical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a standardized experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive reference.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| 6.99 | d, J=8.4 Hz | 2H | Ar-H | CDCl₃ |

| 6.72 | d, J=8.4 Hz | 2H | Ar-H | CDCl₃ |

| 4.80 (br s) | br s | 1H | -OH | CDCl₃ |

| 4.55 (br s) | br s | 1H | -NH | CDCl₃ |

| 3.32 | q, J=6.8 Hz | 2H | -CH₂-NH- | CDCl₃ |

| 2.71 | t, J=7.0 Hz | 2H | Ar-CH₂- | CDCl₃ |

| 1.43 | s | 9H | -C(CH₃)₃ | CDCl₃ |

| 9.19 | s | 1H | -OH | DMSO-d₆ |

| 6.98 | d, J=8.3 Hz | 2H | Ar-H | DMSO-d₆ |

| 6.78 (t, J=5.6 Hz) | t | 1H | -NH | DMSO-d₆ |

| 6.64 | d, J=8.3 Hz | 2H | Ar-H | DMSO-d₆ |

| 3.08-3.01 | m | 2H | -CH₂-NH- | DMSO-d₆ |

| 2.56 | t, J=7.5 Hz | 2H | Ar-CH₂- | DMSO-d₆ |

| 1.36 | s | 9H | -C(CH₃)₃ | DMSO-d₆ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Solvent |

| 156.0 | C=O (Boc) | CDCl₃ |

| 154.5 | Ar-C-OH | CDCl₃ |

| 130.4 | Ar-C (quaternary) | CDCl₃ |

| 129.8 | Ar-CH | CDCl₃ |

| 115.4 | Ar-CH | CDCl₃ |

| 79.4 | -C(CH₃)₃ | CDCl₃ |

| 42.1 | -CH₂-NH- | CDCl₃ |

| 35.1 | Ar-CH₂- | CDCl₃ |

| 28.4 | -C(CH₃)₃ | CDCl₃ |

| 155.5 | C=O (Boc) | DMSO-d₆ |

| 155.3 | Ar-C-OH | DMSO-d₆ |

| 129.8 | Ar-C (quaternary) | DMSO-d₆ |

| 129.4 | Ar-CH | DMSO-d₆ |

| 115.0 | Ar-CH | DMSO-d₆ |

| 77.3 | -C(CH₃)₃ | DMSO-d₆ |

| 41.8 | -CH₂-NH- | DMSO-d₆ |

| 34.2 | Ar-CH₂- | DMSO-d₆ |

| 28.2 | -C(CH₃)₃ | DMSO-d₆ |

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 (broad) | Strong | O-H stretch (phenolic) |

| 3340 (sharp) | Medium | N-H stretch (amide) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (Boc carbamate) |

| 1515 | Strong | N-H bend (amide II) |

| 1250, 1170 | Strong | C-O stretch (carbamate) |

Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 237.14 | High | [M]⁺ (Molecular Ion) |

| 181.12 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 137.08 | High | [M - Boc]⁺ (Loss of the Boc group) |

| 107.05 | High | [HO-C₆H₄-CH₂]⁺ (Benzylic cation) |

Experimental Protocol: Synthesis and Characterization of this compound

This section provides a detailed methodology for the synthesis and purification of this compound.

Materials and Reagents:

-

Tyramine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tyramine (1.0 eq) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture and stir.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirring mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (tyramine) is consumed.

-

Workup:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Solubility of N-Boc-tyramine in common organic solvents

An In-depth Technical Guide on the Solubility of N-Boc-tyramine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(tert-Butoxycarbonyl)-tyramine (this compound). Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, formulation development, and various applications in medicinal chemistry and organic synthesis. While extensive quantitative solubility data is not widely published, this document consolidates available information, presents an expected solubility profile based on physicochemical properties, and provides a detailed experimental protocol for its quantitative determination.

Core Compound Profile

This compound is a protected form of tyramine, a naturally occurring monoamine compound. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its solubility, making it a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1]

| Property | Value | Reference |

| Synonyms | N-Boc-4-hydroxyphenethylamine, N-(tert-Butoxycarbonyl)-4-hydroxyphenethylamine | [1] |

| CAS Number | 64318-28-1 | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | Off-white to slight yellow powder | [1] |

| Melting Point | 71-75 °C | |

| Purity | ≥97% |

Expected Solubility Profile

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, a qualitative assessment can be made based on its molecular structure and the principle of "like dissolves like." The molecule possesses a large, nonpolar Boc group, a polar phenolic hydroxyl group, and a moderately polar carbamate linkage. This amphiphilic nature suggests solubility in a variety of polar and some nonpolar organic solvents.

The following table summarizes the expected solubility of this compound. Note: This information is predictive and should be confirmed experimentally for precise quantitative values.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity effectively solvates both polar and nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates both polar and nonpolar regions. | |

| Acetonitrile (ACN) | Soluble | Moderate polarity is suitable for dissolving the compound. | |

| Alcohols | Methanol | Soluble | Polar protic nature interacts well with the phenolic -OH and carbamate group. |

| Ethanol | Soluble | Similar to methanol, provides good solvation. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Moderate polarity can accommodate the amphiphilic nature of the molecule. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effectively dissolves the nonpolar Boc group while tolerating polar functionalities. |

| Chloroform | Soluble | Similar properties to DCM. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Moderate polarity and ether oxygen can interact with the solute. |

| Diethyl Ether | Sparingly Soluble | Lower polarity makes it a weaker solvent for the polar functional groups. | |

| Hydrocarbons | Toluene | Sparingly Soluble | Primarily interacts with the nonpolar regions; less effective for polar groups. |

| Hexane / Heptane | Insoluble | Nonpolar nature is insufficient to overcome the polarity of the phenol and carbamate. | |

| Aqueous | Water | Insoluble | The large, nonpolar Boc group and aromatic ring dominate, leading to low water solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The equilibrium saturation method, followed by a suitable analytical technique like HPLC or gravimetric analysis, is a reliable methodology.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a vacuum oven for gravimetric analysis

Experimental Workflow Diagram

Caption: Experimental workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Securely cap each vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., set to 25°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. Agitation ensures that equilibrium is reached more rapidly.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is crucial to remove any undissolved microparticles.

-

-

Quantification (Choose one method):

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solid (this compound) is achieved.

-

Weigh the vial with the dried solid. The mass of the dissolved this compound can be calculated by difference.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

-

Data Calculation:

-

For Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of solvent used in mL)

-

-

For HPLC Analysis:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

-

Logical Framework for Solubility Classification

A systematic approach can be used to classify the solubility of an unknown organic compound, which can provide insights into its functional groups.[2][3] The following flowchart illustrates this logical process.

Caption: Logical flowchart for classifying organic compound solubility.

Based on its structure, this compound would be expected to be insoluble in water, soluble in 5% NaOH (due to the acidic phenolic proton), and insoluble in 5% HCl, placing it in the weak acid category.

Conclusion

References

N-Boc-Tyramine: A Versatile Building Block in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-tyramine (N-Boc-tyramine) is a protected form of the naturally occurring monoamine, tyramine. The introduction of the acid-labile tert-butoxycarbonyl (Boc) protecting group to the primary amine of tyramine enhances its stability and solubility, transforming it into a versatile and highly valuable building block in organic synthesis.[1] This modification allows for selective reactions at the phenolic hydroxyl group and the aromatic ring, which would otherwise be complicated by the reactivity of the amine. Consequently, this compound has emerged as a key intermediate in the synthesis of a wide array of complex organic molecules, natural products, and pharmacologically active compounds, particularly those targeting neurological and adrenergic pathways.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for ease of reference.

Chemical and Physical Properties

This compound is a stable, off-white to pale yellow solid at room temperature. Its key properties are summarized in the table below.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [2] |

| Molecular Weight | 237.29 g/mol | [2] |

| Melting Point | 70-75 °C | [2] |

| Appearance | Off-white to slight yellow powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in various organic solvents such as THF, DCM, and Chloroform. | [4][5] |

| Storage | Store at room temperature. | [2] |

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its characteristic ¹H and ¹³C NMR spectral data.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.06 | d, J = 8.2 Hz | 2H | Ar-H | |

| 6.78 | d, J = 8.5 Hz | 2H | Ar-H | |

| 4.88 | s | 1H | Ar-OH | |

| 4.53 | s | 1H | N-H | |

| 3.34 | q, J = 6.2 Hz | 2H | -CH₂-NHBoc | |

| 2.72 | t, J = 7.0 Hz | 2H | Ar-CH₂- | |

| 1.43 | s | 9H | -C(CH₃)₃ |

| ¹³C NMR (400 MHz, CDCl₃) | δ (ppm) | Assignment |

| 156.40 | C=O (Boc) | |

| 154.86 | Ar-C-OH | |

| 130.47 | Ar-C | |

| 129.94 | Ar-CH | |

| 115.62 | Ar-CH | |

| 79.77 | -C(CH₃)₃ | |

| 42.21 | -CH₂-NHBoc | |

| 35.40 | Ar-CH₂- | |

| 28.54 | -C(CH₃)₃ |

NMR data sourced from reference[6].

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of tyramine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward procedure provides the desired product in high yield.

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

Tyramine (1.0 molar eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 molar eq.)

-

Triethylamine (TEA) (1.0 molar eq.)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tyramine (1.005 g, 7.32 mmol).

-

Add anhydrous THF (12.5 mL) and sonicate to dissolve the tyramine.

-

To the room temperature solution, add solid di-tert-butyl dicarbonate (1.591 g, 7.29 mmol) in one portion.

-

Add triethylamine (1.0 mL, 7.17 mmol) in one portion via syringe.

-

Stir the mixture at room temperature for 16 hours, with the flask open to the atmosphere through a drying tube.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield this compound as a white solid.

Yield: 96%[6]

Key Synthetic Applications and Experimental Protocols

The Boc protecting group on the amine of this compound allows for a wide range of transformations at other positions of the molecule. The following sections detail some of the most important synthetic applications.

Amide Bond Formation

The free amine, obtained after deprotection of this compound, can be readily coupled with carboxylic acids to form amides. This is a fundamental transformation in the synthesis of many biologically active molecules. Alternatively, the phenolic hydroxyl group can be acylated.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Amine Protection: A Technical Guide to the Role of the Boc Group in N-Boc-tyramine

For Immediate Release

In the intricate landscape of pharmaceutical development and complex organic synthesis, the precise control of reactive functional groups is paramount. Among the arsenal of protective group strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection. This technical guide provides an in-depth analysis of the role and application of the Boc protecting group in N-Boc-tyramine, a critical intermediate in the synthesis of a wide array of bioactive molecules and research compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Core Principles: Why Protect Tyramine's Amine?

Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, possesses two primary reactive sites: a primary amine and a phenolic hydroxyl group. The nucleophilic and basic nature of the primary amine often leads to undesirable side reactions in multi-step syntheses.[1] The introduction of the Boc group onto the nitrogen atom effectively tempers this reactivity by converting the amine into a carbamate.[2] This transformation is crucial for several reasons:

-

Enhanced Stability and Solubility: The Boc group increases the stability of the tyramine molecule and improves its solubility in organic solvents, facilitating its use in a broader range of reaction conditions.[2]

-

Prevention of Unwanted Reactions: It prevents the amine from participating in undesired reactions such as N-acylation, N-alkylation, or acting as a base in sensitive reaction environments.[1]

-

Directing Reactivity: By masking the amine, the Boc group allows chemists to selectively perform reactions on other parts of the tyramine scaffold, such as the phenolic hydroxyl group or the aromatic ring. A key example is in the Mannich reaction, where protection of the primary amine is necessary to prevent it from interfering with the desired condensation.[1]

-

Orthogonality: The Boc group is stable under a wide variety of non-acidic conditions, including basic and nucleophilic environments, and is resistant to catalytic hydrogenation. This makes it orthogonal to many other common protecting groups, allowing for selective deprotection strategies in complex syntheses.

Synthesis and Characterization of this compound

The protection of tyramine to form this compound is typically a high-yielding and straightforward process. The most common method involves the reaction of tyramine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Tyramine (1.005 g, 7.32 mmol, 1.0 molar eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.591 g, 7.29 mmol, 1.0 molar eq.)

-

Triethylamine (TEA) (1.0 mL, 7.17 mmol, 1.0 molar eq.)

-

Anhydrous tetrahydrofuran (THF) (12.5 mL)

Procedure:

-

To a 100 mL round bottom flask equipped with a magnetic stir bar, add tyramine.

-

Add anhydrous tetrahydrofuran and dissolve the tyramine using sonication.

-

Add solid di-tert-butyl dicarbonate to the room temperature solution in one portion.

-

Add triethylamine in one portion via a syringe.

-

Stir the mixture at room temperature for 16 hours, with the flask exposed to the atmosphere through a drying tube.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

This protocol has been reported to yield this compound as a glassy white solid in 96% yield.[1]

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₉NO₃ | |

| Molecular Weight | 237.29 g/mol | |

| Appearance | Off-white to slight yellow powder | [2] |

| Melting Point | 70-75 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.06 (d, 2H), 6.78 (d, 2H), 4.88 (s, 1H), 4.53 (s, 1H), 3.34 (q, 2H), 2.72 (t, 2H), 1.43 (s, 9H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 156.40, 154.86, 130.47, 129.94, 115.62, 79.77, 42.21, 35.40, 28.54 | [1] |

| HRMS (ESI) | calc. for C₁₃H₂₀NO₃ [M+H]⁺ 238.1438, found 238.1445 | [1] |

FTIR Spectroscopy Interpretation: While a specific spectrum for this compound is not readily available, the expected characteristic infrared absorption bands would include:

-

~3400-3200 cm⁻¹: O-H stretching of the phenolic hydroxyl group and N-H stretching of the carbamate.

-

~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

-

~1700-1680 cm⁻¹: C=O stretching of the carbamate (Boc group).

-

~1600, ~1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250, ~1160 cm⁻¹: C-O stretching of the carbamate.

The Deprotection Step: Regenerating the Amine

The utility of the Boc group lies in its facile and clean removal under acidic conditions, liberating the free amine for subsequent reactions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which typically forms isobutylene and a proton, and subsequent decarboxylation to yield the amine salt.

Experimental Protocol: Deprotection of a this compound Derivative[1]

Materials:

-

N-Boc protected tyramine derivative (e.g., Intermediate 2 in the synthesis of TyramineBDPA, 0.975 g, 2.174 mmol, 1 molar eq.)

-

Dichloromethane (DCM) (15 mL)

-

Trifluoroacetic acid (TFA) (15 mL)

Procedure:

-

Dissolve the N-Boc protected compound in dichloromethane in a 100 mL round bottom flask with a magnetic stir bar.

-

Add trifluoroacetic acid to the solution at room temperature with stirring. Evolution of carbon dioxide gas should be observed.

-

Stir the mixture for 1 hour.

-

Remove the solvent and excess TFA by rotary evaporation.

-

The crude product, typically an amine salt, can then be dissolved in water and further purified or used directly.

This procedure was reported to yield the deprotected product in 85% yield.[1]

Data Presentation: Comparison of Deprotection Methods

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule.

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT, 30 min - 2 h | Volatile and easily removed, highly effective. | Harsh for some acid-sensitive groups. |

| Hydrochloric Acid (HCl) | 4M HCl in dioxane or methanol, RT, 30 min - 1 h | Readily available, effective. | Can be corrosive, may require neutralization workup. |

| Oxalyl Chloride in Methanol | 3 equiv. (COCl)₂ in MeOH, RT, 1-4 h | Mild conditions, high yields for aromatic N-Boc. | Reagent is toxic and moisture-sensitive. |

| Solid Acid Catalysts (e.g., H-BEA) | Continuous flow reactor, THF, 140 °C, <1 min | Enables continuous processing, easy catalyst removal. | Requires specialized equipment. |

| Thermolysis in Fluorinated Alcohols | TFE or HFIP, reflux or microwave, 5 min - 2 h | Neutral conditions, useful for acid-sensitive substrates. | Requires high temperatures. |

This compound in Synthetic Pathways and Drug Development

The strategic use of this compound is evident in the synthesis of complex molecules, including adrenergic agents and versatile chemical scaffolds for drug discovery.

Logical Workflow: Synthesis of a Tyramine-Based Receptor Scaffold

The following diagram illustrates the critical role of the Boc group in a multi-step synthesis to produce TyramineBDPA, a scaffold for creating synthetic receptors. Protection of the tyramine amine is the first step, enabling the subsequent Mannich reaction on the phenolic ring. The final step involves the removal of the Boc group to yield the desired product with a free primary amine for further functionalization.[1]

Caption: Synthetic workflow for TyramineBDPA highlighting the essential Boc protection/deprotection steps.

Signaling Pathway Context: Adrenergic Receptor Agonist Synthesis

This compound serves as a key starting material in the synthesis of various adrenergic agents.[2] Adrenergic receptors are crucial targets in drug development for conditions affecting the cardiovascular and respiratory systems. The tyramine scaffold mimics the structure of endogenous catecholamines like norepinephrine. By protecting the amine group, medicinal chemists can selectively modify the aromatic ring and the hydroxyl group to fine-tune the compound's affinity and selectivity for different adrenergic receptor subtypes (α₁, α₂, β₁, β₂).

Caption: Conceptual pathway from this compound to adrenergic receptor modulation.

Conclusion

The tert-butoxycarbonyl protecting group plays an indispensable role in the chemistry of tyramine, transforming it into the versatile and stable intermediate, this compound. Its ability to mask the reactive primary amine allows for selective and high-yielding transformations at other molecular sites, which is fundamental to the construction of complex pharmaceutical agents and advanced materials. The well-established and reliable protocols for both the introduction and the facile, acid-labile removal of the Boc group ensure its continued and widespread application in modern organic synthesis and drug discovery. This guide underscores the strategic importance of this compound as a key building block for researchers and developers in the chemical and pharmaceutical sciences.

References

The Pivotal Role of N-Boc-Tyramine in the Synthesis of Bioactive Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-tyramine, a protected form of the naturally occurring biogenic amine tyramine, has emerged as a cornerstone in the edifice of modern natural product synthesis. Its strategic application transcends simple protection, offering a versatile scaffold for the construction of a diverse array of complex molecular architectures with significant biological activities. The tert-butyloxycarbonyl (Boc) protecting group not only shields the primary amine from unwanted side reactions but also modulates the reactivity of the entire molecule, enabling chemists to orchestrate intricate synthetic sequences with precision and high yield. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of natural products, with a focus on detailed experimental methodologies, quantitative data, and the biological pathways influenced by these synthesized molecules.

Core Synthetic Applications of this compound

The utility of this compound as a synthetic building block is most prominently demonstrated in the construction of nitrogen-containing heterocyclic systems, particularly tetrahydroisoquinolines, which form the core of numerous alkaloids. However, its application extends to the synthesis of other important classes of natural products, including marine alkaloids and phenolic compounds.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinoline Alkaloids

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, and this compound is an ideal substrate for this transformation. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The Boc group is crucial in this context as it prevents undesired side reactions of the primary amine.

A generalized workflow for the Pictet-Spengler reaction using this compound is depicted below:

This strategy has been successfully employed in the total synthesis of numerous alkaloids, including higenamine, a benzylisoquinoline alkaloid with cardiotonic and anti-apoptotic effects.

Synthesis of Marine Alkaloids and Other Complex Natural Products

Beyond the realm of tetrahydroisoquinolines, this compound serves as a versatile precursor for the synthesis of other classes of natural products. Its phenylethylamine backbone can be elaborated through various synthetic transformations, including cross-coupling reactions, acylations, and alkylations. For instance, this compound derivatives have been utilized in the synthesis of marine brominated alkaloids and complex peptide-like structures such as aeruginosins.

Quantitative Data Summary

The following tables summarize quantitative data from key synthetic transformations involving this compound.

| Reaction Type | Substrates | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Boc Protection | Tyramine, (Boc)₂O | This compound | - | THF | 0 - RT | 4 | 86 | [1] |

| Pictet-Spengler | This compound, Aldehyde | N-Boc-Tetrahydroisoquinoline | TFA | CH₂Cl₂ | RT | 2-24 | 70-95 | [2] |

| N-Boc Deprotection | N-Boc-Tetrahydroisoquinoline | Tetrahydroisoquinoline | TFA | CH₂Cl₂ | RT | 1-3 | >95 | [3] |

| N-Acylation | This compound, Acyl Chloride | N-Acyl-N-Boc-tyramine | Et₃N | CH₂Cl₂ | 0 - RT | 2-4 | 85-95 | [4] |

| Suzuki Coupling | Aryl halide-N-Boc-tyramine derivative, Boronic acid | Coupled product | Pd(PPh₃)₄, Base | Toluene/H₂O | 80-100 | 12-24 | 60-85 | [5] |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocols

N-Boc Protection of Tyramine

Materials:

-

Tyramine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

To a suspension of tyramine (1.0 eq) in anhydrous THF at 0 °C, add di-tert-butyl dicarbonate (1.0 eq) portion-wise with vigorous stirring.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃): δ 7.05 (d, J = 8.4 Hz, 2H), 6.76 (d, J = 8.4 Hz, 2H), 5.5 (br s, 1H, OH), 4.5 (br s, 1H, NH), 3.35 (q, J = 6.8 Hz, 2H), 2.73 (t, J = 7.0 Hz, 2H), 1.44 (s, 9H).

-

¹³C NMR (CDCl₃): δ 156.1, 154.9, 130.6, 130.1, 115.6, 79.5, 42.5, 35.0, 28.4.

-

MS (ESI): m/z 238.14 [M+H]⁺.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Materials:

-

This compound

-

Appropriate aldehyde (e.g., formaldehyde, acetaldehyde)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous CH₂Cl₂.

-

Add trifluoroacetic acid (TFA, 1.0-2.0 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is neutral.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the N-Boc-protected tetrahydroisoquinoline.

N-Boc Deprotection

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the N-Boc protected amine in CH₂Cl₂.

-

Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution.

Biological Signaling Pathways

The natural products synthesized from this compound often exhibit potent biological activities by modulating key cellular signaling pathways. For example, many tetrahydroisoquinoline alkaloids, such as higenamine, interact with dopaminergic and adrenergic systems, while others have been shown to influence the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Dopaminergic Signaling Pathway

Higenamine, synthesized from this compound, has been shown to modulate dopamine biosynthesis and signaling.[6] The following diagram illustrates a simplified representation of the dopamine receptor signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Several synthetic and natural tetrahydroisoquinolines have been investigated for their anticancer properties, which are often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of a wide range of natural products. Its strategic use, particularly in the Pictet-Spengler reaction, has provided efficient routes to complex alkaloids with significant therapeutic potential. The ability to perform a variety of chemical transformations on the this compound scaffold opens up avenues for the creation of diverse molecular libraries for drug discovery. A thorough understanding of the experimental protocols and the biological activities of the resulting compounds is crucial for researchers, scientists, and drug development professionals seeking to leverage the power of this important synthetic intermediate. Future research will undoubtedly continue to uncover new and innovative applications of this compound in the quest for novel and effective therapeutic agents.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diverse synthesis of novel Bisterpyridines via Suzuki-type cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of N-Boc-Tyramine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-tyramine (N-(tert-butoxycarbonyl)-4-hydroxyphenethylamine) is a crucial intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The tert-butoxycarbonyl (Boc) protecting group masks the primary amine of tyramine, allowing for selective reactions at other positions of the molecule.[2][3] Its stability under various conditions and facile removal under mild acidic conditions make it an invaluable tool in the synthesis of complex bioactive molecules, including adrenergic agents and compounds targeting neurological pathways.[1][4] This document provides a detailed, step-by-step protocol for the synthesis of this compound, including reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis involves the reaction of tyramine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, typically triethylamine (TEA), in a suitable solvent like tetrahydrofuran (THF).[2][5]

Chemical Equation:

Experimental Protocols

This section details two common protocols for the synthesis of this compound. Protocol 1 describes a standard method using an organic solvent, while Protocol 2 outlines a more environmentally friendly approach using an aqueous system.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This is a widely used and reliable method for the N-Boc protection of tyramine.[2][3]

Materials:

-

Tyramine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round bottom flask equipped with a magnetic stir bar, add tyramine (1.0 molar equivalent).

-

Dissolution: Add anhydrous tetrahydrofuran (approx. 12-15 mL per gram of tyramine) to the flask. If needed, use sonication to completely dissolve the tyramine.[2]

-

Addition of Reagents: To the stirred solution at room temperature, add solid di-tert-butyl dicarbonate (1.0 molar equivalent).[2] Following this, add triethylamine (1.0 molar equivalent) dropwise via a syringe.[2]

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.[6]

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.[6]

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo.[6]

-

The crude product can be purified by either crystallization/solidification or column chromatography.

-

Solidification: The resulting oil can be solidified by placing it under a high vacuum for an extended period (e.g., 2 days). The solid can then be washed with a non-polar solvent like hexanes.[3]

-

Column Chromatography: Purify the crude product using silica gel column chromatography with an eluent system such as hexane/ethyl acetate (e.g., 4:1 v/v).[6][7]

-

-

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.[1][3]

Protocol 2: Synthesis in an Aqueous System (Eco-Friendly Method)

This protocol offers a greener alternative by using water as the primary solvent.[4]

Materials:

-

Tyramine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetone

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round bottom flask, add tyramine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).[4]

-

Addition of Reagent: Stir the mixture at room temperature and add di-tert-butyl dicarbonate.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine has been completely consumed.[4]

-

Work-up and Extraction:

-

Purification:

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of this compound.

| Parameter | Value (Protocol 1) | Reference(s) |

| Reagent Molar Ratios | ||

| Tyramine | 1.0 eq. | [2] |

| (Boc)₂O | 1.0 eq. | [2] |

| Triethylamine | 1.0 eq. | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Reaction Time | 4 - 16 hours | [6] |

| Product Characterization | ||

| Yield | 86 - 96% | [3][6] |

| Appearance | White to off-white or slight yellow powder/solid | [1][3] |

| Melting Point | 68 - 75 °C | [3][8] |

| TLC Data | ||

| Stationary Phase | Silica Gel | [3] |

| Mobile Phase | 20% Ethyl Acetate in Hexanes | [3] |

| Rf Value | 0.15 | [3] |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.06 (d, 2H), 6.78 (d, 2H), 4.88 (s, 1H, OH), 4.53 (s, 1H, NH), 3.34 (q, 2H), 2.72 (t, 2H), 1.43 (s, 9H) | [3] |

| ¹³C NMR (400 MHz, CDCl₃) | δ (ppm): 156.40, 154.86, 130.47, 129.94, 115.62, 79.77, 42.21, 35.40, 28.54 | [3] |

| HRMS (ESI) [M+H]⁺ | Calculated: 238.1438, Found: 238.1445 | [3] |

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. N-Boc-酪胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: N-Boc-Tyramine Deprotection Using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly valued in the pharmaceutical industry for its stability and ease of removal under specific acidic conditions. Trifluoroacetic acid (TFA) is a widely employed reagent for the cleavage of the Boc protecting group, offering a clean and efficient pathway to the free amine. This document provides detailed application notes and protocols for the deprotection of N-Boc-tyramine, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Tyramine itself is a biogenic amine that acts as a neuromodulator and is a precursor in the synthesis of many alkaloids and pharmaceuticals.[1] Its efficient synthesis and deprotection are therefore of significant interest.

The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, which is subsequently protonated by the excess TFA to form the trifluoroacetate salt.[2]

Data Presentation: Quantitative Analysis of N-Boc Deprotection

The efficiency of N-Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of N-Boc protected amines, including this compound, using TFA in dichloromethane (DCM). While specific yields can be substrate-dependent, these values provide a general guideline for optimizing the reaction.

| TFA Concentration (% v/v in DCM) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Purity | Reference |

| 20% | Room Temp | 2 - 4 | >90 | High | [3] |

| 25% | Room Temp | 2 | ~60 | Good | [4] |

| 50% | 0 to Room Temp | 0.5 - 2 | >95 | High | [5] |

| 55% | Room Temp | 0.5 | >90 (peptides) | Higher than 100% TFA | [6] |

| 100% (neat) | Room Temp | 0.1 - 0.5 | Variable | May be lower | [6] |

Experimental Protocols

Protocol 1: Standard this compound Deprotection with 20% TFA in DCM

This protocol is suitable for general applications where a balance of reaction speed and selectivity is desired.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

TFA Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20% (v/v). A gentle evolution of gas (CO₂) may be observed.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed. The product, tyramine, will be more polar than the starting this compound.

-

Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate. c. Carefully add saturated aqueous NaHCO₃ solution to the separatory funnel to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure build-up. Vent the separatory funnel frequently. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tyramine.

-

Purification: The crude tyramine can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Protocol 2: Rapid Deprotection with 50% TFA in DCM

This protocol is suitable for less sensitive substrates where a faster reaction time is desired.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

TFA Addition: Slowly add TFA to the stirred solution at 0°C to a final concentration of 50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

-

Monitor the reaction and perform the work-up and purification as described in steps 5-7 of Protocol 1.

Mandatory Visualizations

Experimental Workflow for this compound Deprotection

Caption: Workflow for the deprotection of this compound using TFA.

Signaling Pathway of Tyramine via TAAR1

Tyramine is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[7] The activation of TAAR1 initiates a signaling cascade that plays a role in neuromodulation.

Caption: Tyramine activates TAAR1, leading to gene transcription.

References

- 1. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Alternative Methods for N-Boc-Tyramine Deprotection

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] However, the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection can be incompatible with sensitive functional groups present in complex molecules.[2][3] This application note explores alternative, milder methods for the deprotection of N-Boc-tyramine, providing detailed protocols and comparative data for researchers in organic synthesis and drug development. These methods offer improved selectivity and functional group tolerance, which are critical in multi-step syntheses.

Comparative Summary of Alternative Deprotection Methods

The following table summarizes various alternative methods for the deprotection of N-Boc amines, highlighting their reaction conditions and reported yields. This allows for a direct comparison to aid in the selection of the most suitable method for a specific synthetic challenge.

| Method/Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Mild Acidic Conditions | ||||||

| p-Toluenesulfonic acid (pTSA) | Primary & Secondary Amines | 1,2-Dimethoxyethane (DME) | 40 | 2 h | 91-98 | [4] |

| Aqueous Phosphoric Acid | General N-Boc Amines | Tetrahydrofuran (THF) | Not Specified | Not Specified | High | [5] |

| Zinc Bromide (ZnBr₂) | General N-Boc Amines | Dichloromethane (DCM) | Room Temperature | Not Specified | High | [3] |

| Iron(III) Chloride (FeCl₃) | N,N'-diprotected amino acids & amines | Dichloromethane (DCM) | Room Temperature | Not Specified | High | [2] |

| Thermal Methods | ||||||

| Boiling Water | Aromatic & Aliphatic Amines | Water | 100 | 10 min - 2 h | Quantitative | [2][5] |

| Continuous Flow (Thermal) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol | 240 | 30 min | 88-93 | [2] |

| Other Non-Acidic Methods | ||||||

| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | Methanol | Room Temperature | 1 - 4 h | >70 (up to 90) | [2][6][7][8][9] |

Experimental Protocols

This section provides detailed experimental protocols for the key alternative deprotection methods cited.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (pTSA)

This method utilizes a milder protic acid, p-toluenesulfonic acid, for the deprotection of N-Boc amines.[4]

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

1,2-Dimethoxyethane (DME)

-

Methanol (MeOH)

-

Solid-supported triethylamine

Procedure:

-

Dissolve this compound (1 equivalent) in DME.

-

Add p-toluenesulfonic acid monohydrate (1.2 equivalents) to the solution.

-

Stir the reaction mixture at 40°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add methanol to the reaction mixture.

-

To neutralize the excess acid and isolate the free amine, pass the solution through a cartridge containing solid-supported triethylamine.

-

Wash the cartridge with methanol.

-

The combined methanolic solutions contain the deprotected tyramine. Concentrate the solution under reduced pressure to obtain the product.

Protocol 2: Thermal Deprotection in Boiling Water

This environmentally friendly method uses water at reflux temperature to effect the deprotection.[2][5]

Materials:

-

This compound

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Suspend this compound (1 equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (100°C) and stir vigorously.

-

Monitor the reaction progress by TLC. Reaction times can vary from 10 minutes to 2 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate to isolate the deprotected tyramine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

This mild method employs oxalyl chloride in methanol to achieve deprotection at room temperature.[2][6][7][8][9]

Materials:

-

This compound

-

Oxalyl Chloride

-

Methanol (anhydrous)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (3 equivalents) to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[6][7][8][9]

-

Monitor the reaction for completion by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected tyramine.

Visualizations

The following diagrams illustrate the chemical transformations and logical workflows described in this application note.

Caption: General scheme of this compound deprotection.

Caption: Decision tree for selecting an alternative deprotection method.

Caption: Overview of the proposed deprotection pathway with oxalyl chloride.

References

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

Application Notes and Protocols for N-Boc-Tyramine in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-tyramine is a valuable building block in peptide synthesis and medicinal chemistry. As a derivative of the biogenic amine tyramine, its incorporation into peptide structures can impart unique pharmacological properties, influencing receptor affinity, signaling, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during peptide synthesis, allowing for the stepwise assembly of complex peptide sequences.

These application notes provide detailed protocols and technical guidance for the efficient use of this compound in solid-phase peptide synthesis (SPPS), with a focus on the Boc/Bzl protection strategy.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity when incorporating this compound into a peptide sequence. The following tables provide a summary of the performance of common coupling reagents. This data is representative and can vary based on the specific peptide sequence and reaction conditions.

Table 1: Performance of Common Coupling Reagents for this compound

| Coupling Reagent | Activation Time | Coupling Time | Crude Peptide Purity (%) | Relative Cost | Key Considerations |

| HBTU/DIPEA | 1-2 minutes | 30-60 minutes | ~90-95% | Moderate | Reliable and widely used; slightly less reactive than HATU.[1] |

| HATU/DIPEA | 1-2 minutes | 30-60 minutes | >95% | High | Highly efficient, especially for hindered couplings; rapid reaction times with a lower risk of epimerization.[1][2] |

| DIC/HOBt | 10 minutes | 1-2 hours | ~85-90% | Low | Cost-effective; may require longer coupling times.[3] |

| PyBOP/DIPEA | 1-5 minutes | 1-2 hours | ~90-95% | High | Effective for sterically hindered couplings. |

Table 2: Key Reagents and Representative Quantitative Data for a Model Peptide Synthesis Incorporating this compound

| Parameter | Value/Condition | Reference |

| Resin Type | Merrimield or PAM Resin | [3] |

| Resin Substitution Level | 0.4 - 0.8 mmol/g | [3] |

| Boc-Amino Acid Excess | 2.5 - 3.0 equivalents | [3] |

| This compound Excess | 2.0 equivalents | [4] |

| Coupling Reagent Excess (e.g., HBTU) | 2.0 equivalents | [4] |

| Base Excess (DIPEA) | 4.0 equivalents | [4] |

| Coupling Time (Standard Amino Acids) | 1 - 2 hours | [3] |

| Coupling Time (this compound) | 2 - 4 hours | [3] |